molecular formula C7H5N B047950 Benzonitrile-d5 CAS No. 2102-15-0

Benzonitrile-d5

Cat. No. B047950
CAS RN: 2102-15-0
M. Wt: 108.15 g/mol
InChI Key: JFDZBHWFFUWGJE-RALIUCGRSA-N
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Description

Synthesis Analysis

Benzonitrile and its derivatives, including Benzonitrile-d5, have been synthesized through various methods. One approach involves the reaction of [(dippe)PtH]2 with benzonitrile, leading to products that result from C–H and C–CN activation (Miscione & Bottoni, 2014). Additionally, new synthetic protocols for assembling the benzonitrile framework have been developed, highlighting the evolving methodologies in this area (Jia & Wang, 2016).

Molecular Structure Analysis

Studies on the molecular structure of this compound derivatives have revealed diverse structural motifs. For instance, the microwave determination of benzonitrile's complete structure has provided foundational knowledge for understanding its derivatives (Bak et al., 1962). This structural information is crucial for exploring chemical reactions and properties related to this compound.

Chemical Reactions and Properties

Research on this compound and its related compounds has uncovered unique chemical reactions and properties. For example, the gas-phase synthetic pathways to benzene and benzonitrile have been investigated, demonstrating the formation of benzonitrile through various reactions in space and laboratory settings (Lee et al., 2019). These findings have implications for the synthesis and application of this compound in astrochemistry and organic chemistry.

Physical Properties Analysis

The physical properties of this compound derivatives have been studied extensively. One study detailed the structures and physicochemical properties of benzo[1,2-b:4,5-b']dichalcogenophenes, which share structural similarities with this compound, revealing insights into their planar molecular structures and behavior (Takimiya et al., 2005).

Chemical Properties Analysis

The chemical properties of this compound and its analogs, including reactivity and stability, have been the focus of various studies. One investigation into the electrochemical synthesis of benzonitrile from benzylamine using metal-organic frameworks as catalysts highlights the evolving understanding of this compound's chemical properties and potential applications (Wang et al., 2020).

Scientific Research Applications

  • Electrolyte Additive in Batteries : 4-(Trifluoromethyl)-benzonitrile significantly improves cyclic stability and capacity retention in LiNi 0.5 Mn 1.5 O4 cathode of high voltage lithium-ion batteries. It reduces manganese dissolution and oxidation decomposition, thus enhancing battery performance (Huang et al., 2014).

  • Natural Product Synthesis : Benzonitrile frameworks are utilized in the assembly of natural products, pharmaceuticals, and agrochemicals using a new NHC-catalyzed [4 + 2]-benzannulation protocol (Jia & Wang, 2016).

  • Astrochemistry : Benzonitrile-containing molecular ions' structures can help in molecular design and searching for nitrogen-containing complex organics in space (Mason et al., 2019).

  • Dye-Sensitized Solar Cells : Benzonitrile-based electrolytes provide long-term stability and efficiency in dye-sensitized solar cells, reducing the need for complex dyes or passivating agents (Latini et al., 2014).

  • Biodegradation of Herbicides : Certain strains of Fusarium solani can use benzonitrile as a sole carbon and nitrogen source, indicating a role in the biodegradation of nitrilic herbicides in the environment (Harper, 1977).

  • Chemical Synthesis and Analysis : Research includes synthesis processes, charge-transfer dynamics, and understanding the structures and properties of benzonitrile derivatives, providing insight into their utility in various applications ranging from material science to biomedicine (Various Sources).

Future Directions

The recent discovery of benzonitrile, one of the simplest nitrogen-bearing polar aromatic molecules, in the interstellar medium motivates structural characterization of the benzonitrile-containing molecular ions as potential precursors for nitrogen-containing complex organics in space . These unique structural motifs could be useful for the molecular design and recognition involving charged aromatic systems and also for the search of nitrogen-containing complex organics in space .

properties

IUPAC Name

2,3,4,5,6-pentadeuteriobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N/c8-6-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFDZBHWFFUWGJE-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C#N)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584018
Record name (~2~H_5_)Benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2102-15-0
Record name (~2~H_5_)Benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2102-15-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of determining quadrupolar coupling constants (DQCC) and asymmetry parameters (η) for deuterated compounds like Benzonitrile-d5?

A1: Determining DQCC and η values provides valuable insights into the electronic environment and molecular dynamics of molecules. In the case of this compound, these parameters were determined for ortho, meta, and para deuterons using NMR spectroscopy in oriented phases []. This information helps researchers understand the orientation and interaction of the molecule within different solvent systems, contributing to a deeper understanding of its behavior in various chemical and physical processes.

Q2: How does the use of liquid crystal solvents contribute to the study of this compound?

A2: Liquid crystal solvents provide an anisotropic environment, meaning their properties differ depending on the direction. When this compound is dissolved in such a solvent, its motion becomes partially restricted, leading to a non-zero average for the dipolar and quadrupolar interactions []. This allows researchers to observe and measure these interactions, which would otherwise average to zero in an isotropic environment like a regular liquid. By analyzing the NMR spectra of this compound in different liquid crystal solvents, researchers can extract valuable information about its structure and dynamics.

Q3: Can you provide the DQCC and η values determined for the deuterons in this compound based on the research?

A3: The research determined the following DQCC and η values for the deuterons in this compound []:

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